N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide
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Overview
Description
N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound that features a unique combination of functional groups, including a hydroxybenzoyl group, a hydrazino group, a carbothioyl group, and a nicotinamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzoyl chloride with hydrazine to form 2-(2-hydroxybenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the corresponding carbothioyl derivative. Finally, this derivative is coupled with nicotinoyl chloride to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo several types of chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N3-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino and carbothioyl groups may also play a role in binding to metal ions, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide: This compound shares the hydroxybenzoyl and hydrazino groups but differs in its overall structure and properties.
2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide: Similar in having the hydroxybenzoyl and carbothioyl groups but with a different hydrazine derivative
Uniqueness
N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
332390-22-4 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34 g/mol |
IUPAC Name |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O3S/c19-11-6-2-1-5-10(11)13(21)17-18-14(22)16-12(20)9-4-3-7-15-8-9/h1-8,19H,(H,17,21)(H2,16,18,20,22) |
InChI Key |
LKLOFDVJENKKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)O |
solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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